

Molecular Structure & Characterization of Methyl (E)-4-decenoate

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Compound of Interest

Compound Name: Methyl (E)-4-decenoate

CAS No.: 93979-14-7

Cat. No.: B1599871

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Technical Guide for Chemical & Pharmaceutical Applications

Executive Summary

Methyl (E)-4-decenoate (CAS: 93979-14-7) is a linear, unsaturated fatty acid ester characterized by a trans (E) double bond at the C4 position.^{[1][2][3]} While chemically simple, its specific stereochemistry dictates its biological activity, particularly in chemical ecology where it functions as a semiochemical synergist for pentatomid bugs (e.g., *Halyomorpha halys*). This guide provides a rigorous analysis of its molecular architecture, spectroscopic signature, synthetic pathways, and safety profile, designed for researchers in organic synthesis and chemical ecology.

Chemical Identity & Structural Analysis^{[1][3]}

Nomenclature & Identifiers

Parameter	Detail
IUPAC Name	Methyl (E)-dec-4-enoate
Common Name	Methyl trans-4-decenoate
CAS Registry Number	93979-14-7
Molecular Formula	C ₁₁ H ₂₀ O ₂
Molecular Weight	184.28 g/mol
SMILES	<chem>CCCCC/C=C/CCC(=O)OC</chem>
InChI Key	CRHITZQXHNFRZ-BQYQJAHWSA-N

Stereochemical Configuration

The defining feature of this molecule is the (E)-configuration at the C4=C5 double bond.^[1] Unlike its (Z)-isomer (cis), the (E)-isomer maintains a linear, extended chain conformation.^[1] This linearity significantly impacts its binding affinity in olfactory receptors and its packing density in lipid monolayers.

- **Bond Angles:** The hybridized carbons at C4 and C5 exhibit bond angles of approximately 120°, enforcing a planar geometry around the alkene.
- **Steric Strain:** The trans arrangement minimizes steric repulsion between the C1-C3 ester tail and the C6-C10 alkyl chain, making it thermodynamically more stable than the (Z)-isomer by approximately 1.0 kcal/mol.^[1]

Physicochemical Properties^{[1][2][3][5][6][7][8]}

Property	Value	Context
Boiling Point	217–226 °C	Estimated at 760 mmHg; requires high vacuum for distillation to prevent polymerization.[1]
Density	0.889 g/mL	At 25 °C. Typical for medium-chain fatty esters.[1]
LogP (Octanol/Water)	3.4 – 4.1	Highly lipophilic; indicates poor water solubility and high membrane permeability.[1]
Flash Point	–90–97 °C	Combustible liquid (Class IIIA). [1]
Solubility	Ethanol, Hexane	Miscible in common organic solvents; insoluble in water (<20 mg/L).

Spectroscopic Characterization

Accurate identification relies on distinguishing the (E)-isomer from the (Z)-isomer and the saturated analog.[1]

Nuclear Magnetic Resonance (¹H NMR)

The diagnostic signal for the (E)-isomer is the coupling constant () of the vinyl protons.[1]

- Solvent: CDCl₃, 400 MHz.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment & Coupling Notes
-OCH ₃	3.67	Singlet (s)	3H	Methyl ester protons.[1] Characteristic sharp singlet.[1]
H-4, H-5	5.35 – 5.45	Multiplet (m)	2H	Vinyl protons.[1] Key Diagnostic: In a resolved spectrum, Hz (vs Hz).
H-2, H-3	2.30 – 2.38	Multiplet (m)	4H	Overlapping signals for -methylene (to carbonyl) and -methylene (allylic).[1]
H-6	1.96 – 2.05	Quartet (q)	2H	Allylic methylene protons on the alkyl chain side. [1]
H-7,8,9	1.25 – 1.35	Multiplet (m)	6H	Bulk methylene chain.[1]
H-10	0.88	Triplet (t)	3H	Terminal methyl group (Hz).[1]

Mass Spectrometry (GC-MS)[1]

- Molecular Ion (): m/z 184 (Weak).
- Base Peak: Often m/z 74 (McLafferty rearrangement product characteristic of methyl esters:).
- Diagnostic Fragments:
 - m/z 153 (): Loss of methoxy group.[\[1\]](#)
 - m/z 55: Allylic cation fragment ().

Infrared Spectroscopy (FT-IR)

- C=O Stretch: 1740 cm^{-1} (Strong, Ester).
- C=C Stretch: $1650\text{--}1670\text{ cm}^{-1}$ (Weak, often obscured).
- =C-H Bending (trans): $965\text{--}970\text{ cm}^{-1}$ (Medium). Critical for distinguishing E from Z isomers.

Synthesis & Production Protocols

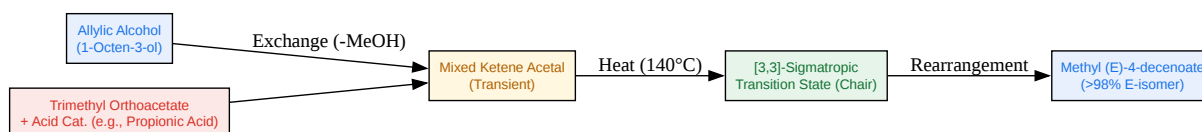
Route A: Johnson-Claisen Rearrangement (Stereoselective)

This is the preferred route for high-purity (E)-isomer synthesis.[\[1\]](#) It involves the reaction of an allylic alcohol with trimethyl orthoacetate.

Mechanism:

- Exchange: Allylic alcohol reacts with trimethyl orthoacetate to form a mixed ketene acetal.[\[1\]](#)
- Rearrangement: Heating promotes a [3,3]-sigmatropic rearrangement.[\[1\]](#)

- Selectivity: The chair-like transition state preferentially yields the (E)-alkene (-unsaturated ester).[1]



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Figure 1: Stereoselective synthesis via Johnson-Claisen Rearrangement.

Protocol:

- Reagents: 1-Octen-3-ol (1.0 eq), Trimethyl orthoacetate (4.0 eq), Propionic acid (0.05 eq).
- Conditions: Heat to 140°C with continuous distillation of methanol byproduct.
- Workup: Remove excess orthoacetate under vacuum.[1]
- Purification: Flash chromatography (Hexane/EtOAc 95:5) or vacuum distillation.[4]

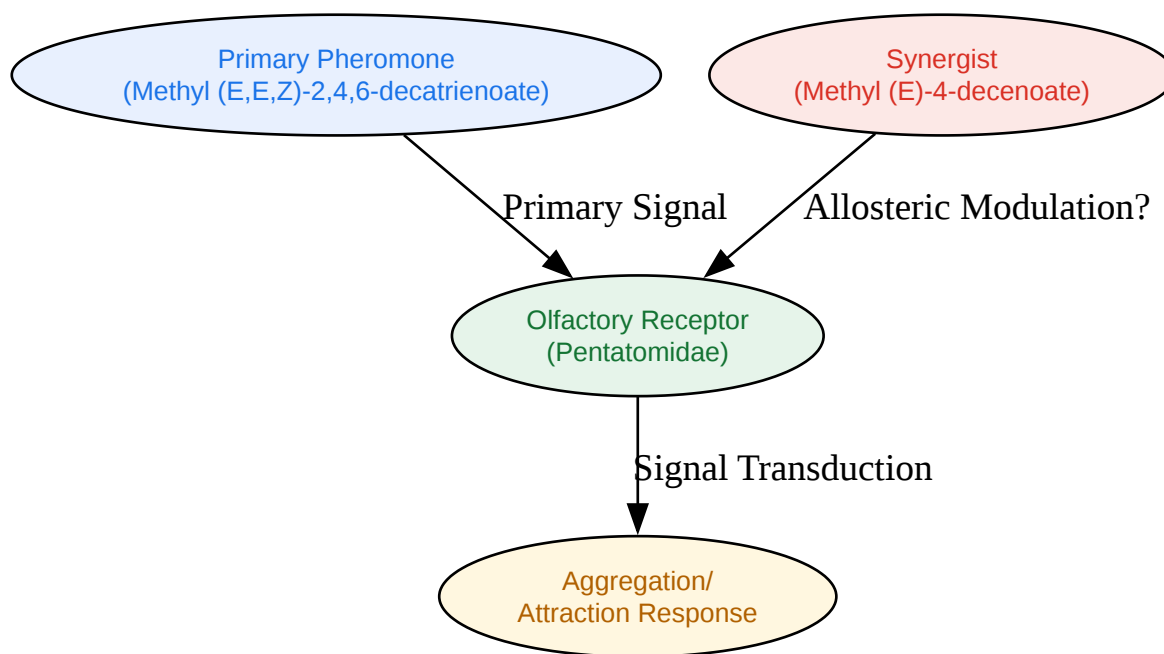
Route B: Metathesis (Cross-Metathesis)

Useful for rapid library generation but requires careful catalyst selection to ensure E-selectivity.

- Reactants: Methyl 4-pentenoate + 1-Heptene.[1]
- Catalyst: Grubbs II or Hoveyda-Grubbs II (Thermodynamic control favors trans).[1]
- Challenge: Statistical distribution of products (homodimers vs. cross-products) requires rigorous chromatographic separation.

Biological & Industrial Applications[1] Chemical Ecology (Pheromone Synergist)

Methyl (E)-4-decenoate acts as a semiochemical synergist for several Pentatomidae (stink bug) species. While the primary aggregation pheromones are often bisabolenes or trienoates (e.g., Methyl (E,E,Z)-2,4,6-decatrienoate), the presence of the mono-alkene can enhance trap capture rates or modulate behavioral responses.[1]



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Figure 2: Functional role in insect chemical communication.[1]

Fragrance Industry Status[1][10]

- Odor Profile: Described as fruity, green, waxy, and pear-like.[1]
- Regulatory Caution: While it has pleasant olfactory properties, some regulatory bodies (e.g., IFRA standards via proxy or lack of specific safety data) may restrict its use in cosmetic fragrances. It is often labeled "Not for fragrance use" in supply catalogs pending full sensitization studies, unlike its saturated analog (Methyl decanoate).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- H400: Very toxic to aquatic life.[1][5][6]

- H411: Toxic to aquatic life with long-lasting effects.[1][5][6]
- H227: Combustible liquid.[1][7][5]

Handling Protocols:

- PPE: Nitrile gloves and safety goggles are mandatory.[1]
- Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The double bond is susceptible to autoxidation over time; stabilizers (e.g., BHT) may be added for long-term storage.
- Spill: Absorb with sand or vermiculite.[1] Do not flush into surface water.[1]

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